4-(3-(Piperazin-1-yl)propyl)aniline
CAS No.:
Cat. No.: VC18655025
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3 |
|---|---|
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | 4-(3-piperazin-1-ylpropyl)aniline |
| Standard InChI | InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11,14H2 |
| Standard InChI Key | OPMRZTPIIQBQSW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CCCC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(3-(Piperazin-1-yl)propyl)aniline is C₁₃H₂₁N₃, with a molecular weight of 219.33 g/mol. The compound’s piperazine moiety contributes to its basicity (pKa ~9.5 for the secondary amine), while the aniline group introduces aromaticity and potential for electrophilic substitution. Key structural features include:
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Piperazine ring: A six-membered diamine ring capable of hydrogen bonding and cation-π interactions.
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Propyl linker: Enhances conformational flexibility compared to shorter alkyl chains.
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Aniline group: Provides a site for functionalization via nitration, halogenation, or coupling reactions.
A comparative analysis of structurally related compounds reveals distinct pharmacological profiles based on substituent variations (Table 1) .
Table 1: Structural analogs of 4-(3-(Piperazin-1-yl)propyl)aniline
Synthesis and Optimization Strategies
The synthesis of 4-(3-(Piperazin-1-yl)propyl)aniline typically involves a multi-step approach, as inferred from analogous piperazine-aniline derivatives :
Step 1: N-arylation of Piperazine
Piperazine reacts with a halogenated propyl-aniline precursor (e.g., 1-bromo-3-(4-aminophenyl)propane) under Buchwald-Hartwig coupling conditions. Palladium catalysts like Pd(OAc)₂ and ligands such as Xantphos facilitate C-N bond formation at 80–100°C .
Step 2: Reduction of Nitro Intermediates
If nitro precursors are used, catalytic hydrogenation (H₂, Pd/C) or chemical reductants (Na₂S₂O₄) convert nitro groups to amines. Yields range from 65–85%, depending on solvent polarity and temperature .
Critical Parameters:
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Temperature: Excess heat (>110°C) promotes deamination side reactions.
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Solvent: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but complicate purification.
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Protecting Groups: Boc-protected piperazine derivatives mitigate unwanted quaternization.
Applications in Medicinal Chemistry
The compound serves dual roles in drug development:
Pharmacophore Scaffold
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Antidepressants: As seen in vortioxetine synthesis, piperazine-aniline intermediates enable SSRI/5-HT₃ antagonist hybrid activity .
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Antipsychotics: Structural flexibility permits tuning of D₂/5-HT₂A receptor selectivity ratios.
Prodrug Design
The aniline amino group facilitates conjugation to carboxylic acid-containing moieties (e.g., NSAIDs), enhancing blood-brain barrier permeability. Hydrolysis in vivo regenerates the active parent compound.
Challenges and Future Directions
Current limitations include:
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Solubility: LogP ~2.7 limits aqueous solubility (<0.1 mg/mL), necessitating salt formation or nanoformulation.
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Metabolic Stability: Piperazine N-oxidation by CYP3A4 reduces oral bioavailability (predicted t₁/₂ = 2.3 hrs).
Ongoing research priorities:
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